2-chlorophenyl 3,4,5-triethoxybenzoate
Description
2-Chlorophenyl 3,4,5-triethoxybenzoate is an ester derivative featuring a 2-chlorophenyl group linked via an ester bond to a 3,4,5-triethoxybenzoic acid moiety. Its structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents, which influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
(2-chlorophenyl) 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO5/c1-4-22-16-11-13(12-17(23-5-2)18(16)24-6-3)19(21)25-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUHPAAAOQLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 3,4,5-triethoxybenzoate typically involves the esterification of 3,4,5-triethoxybenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-triethoxybenzoic acid and 2-chlorophenol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products
The major products formed from these reactions include 3,4,5-triethoxybenzoic acid, 2-chlorophenol, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chlorophenyl 3,4,5-triethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving esterases.
Industry: It can be utilized in the production of specialty chemicals and as a component in the formulation of certain materials.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of esterases by binding to the active site and preventing the hydrolysis of ester bonds. This inhibition can affect various biological pathways and processes.
Comparison with Similar Compounds
Ethyl 3,4,5-Triethoxybenzoate and Derivatives
Key Structural Differences :
Chromeno-Pyrimidine and 1,3-Benzoxazine Derivatives
Structural Context :
Comparison Table :
Pharmacologically Active Analogs (e.g., WEB2086)
Structural Similarities :
Functional Comparison :
Key Insight : The 2-chlorophenyl group is a common motif in drug design but confers distinct activities depending on the molecular scaffold.
Research Implications and Gaps
- Synthetic Utility : The target ester’s synthesis could mirror methods for ethyl 3,4,5-triethoxybenzoate derivatives, with modifications for aryl ester formation .
- Data Limitations : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
